molecular formula C21H18BrN3O2 B11215616 Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11215616
M. Wt: 424.3 g/mol
InChI Key: ZKTOPIITIVBDPI-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrimido[1,2-a]benzimidazole core with a bromophenyl group and a prop-2-en-1-yl ester moiety. Its intricate molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between 2-aminobenzimidazole and an α,β-unsaturated carbonyl compound can yield the desired core structure.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with the pyrimido[1,2-a]benzimidazole core in the presence of a palladium catalyst.

    Esterification: The final step involves esterification to attach the prop-2-en-1-yl group. This can be achieved by reacting the carboxylic acid derivative of the compound with prop-2-en-1-ol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and proteases.

    Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate lies in its bromophenyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, or methyl analogs. This can result in improved potency and selectivity in its biological applications.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

prop-2-enyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H18BrN3O2/c1-3-12-27-20(26)18-13(2)23-21-24-16-6-4-5-7-17(16)25(21)19(18)14-8-10-15(22)11-9-14/h3-11,19H,1,12H2,2H3,(H,23,24)

InChI Key

ZKTOPIITIVBDPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Br)C(=O)OCC=C

Origin of Product

United States

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